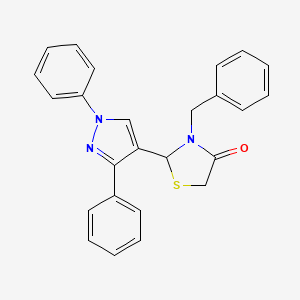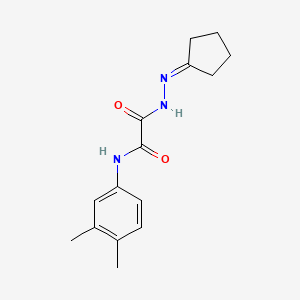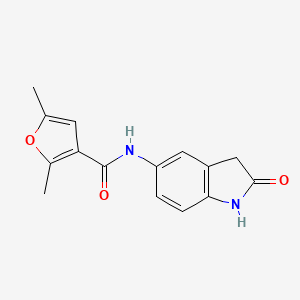![molecular formula C17H15BrN2S B5126700 N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)
N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolyl-naphthylamine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and disrupting microtubule dynamics.
Biochemical and Physiological Effects:
N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been found to inhibit the activity of various enzymes, including topoisomerase II and tubulin.
实验室实验的优点和局限性
One of the main advantages of using N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide in lab experiments is its potent anticancer activity. This compound has been found to be effective against various cancer cell lines, making it a promising candidate for further development. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.
未来方向
There are various future directions for the research and development of N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide. One potential direction is to investigate the structure-activity relationship of this compound to identify more potent derivatives. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent. Finally, future research should focus on the development of novel drug delivery systems to improve the efficacy and safety of this compound in vivo.
Conclusion:
In conclusion, N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to have potent anticancer activity. While there are limitations to using this compound in lab experiments, there are various future directions for the research and development of this compound. Overall, N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide is a promising compound that has the potential to make a significant impact in the field of medicinal chemistry.
合成方法
The synthesis of N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide has been reported in the literature using various methods. One of the most common methods involves the reaction of 2-aminobenzenethiol with 2-naphthylaldehyde in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenylhydrazine to yield the final product. Other methods involve the use of different starting materials and reagents, including various aldehydes, amines, and thioamides.
科学研究应用
N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide has been found to have potential applications in various scientific fields. One of the most significant applications is in the field of medicinal chemistry, where this compound has been evaluated for its potential as an anticancer agent. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
N-phenyl-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S.BrH/c1-2-7-13(8-3-1)18-17-19-16-14-9-5-4-6-12(14)10-11-15(16)20-17;/h1-9H,10-11H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREWXMIVMLOALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)

![diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5126628.png)
![1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5126642.png)
![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)

![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)

![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5126675.png)

![5-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5126684.png)

![3-(5-{[1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5126711.png)